2-Methyl-2-azaspiro[4.5]decan-4-amine
Description
Significance of Spirocyclic Systems in Chemical Biology and Medicinal Chemistry
Spirocyclic systems, characterized by two rings connected by a single common atom, are increasingly recognized for their valuable contributions to drug discovery and chemical biology. Their inherent three-dimensionality offers a distinct advantage over flat, aromatic systems, allowing for a more precise and complex interaction with biological targets. This unique spatial arrangement can lead to enhanced potency and selectivity of drug candidates.
The introduction of a spirocyclic scaffold into a molecule can significantly influence its physicochemical properties. By increasing the fraction of sp3-hybridized carbons (Fsp3), a metric associated with greater success in clinical development, spirocycles can improve parameters such as solubility, metabolic stability, and lipophilicity. researchgate.net This modulation of properties is a critical aspect of optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
Furthermore, the rigidity of the spirocyclic core can lock the conformation of a molecule, which helps in optimizing the orientation of functional groups for binding to a specific biological target. This conformational restriction can lead to a more favorable entropy of binding and, consequently, higher affinity and efficacy. The growing interest in these scaffolds has spurred the development of new synthetic methodologies to create a diverse range of spirocyclic compounds for screening in drug discovery programs.
Contextual Overview of the 2-Methyl-2-azaspiro[4.5]decan-4-amine Scaffold
The 2-azaspiro[4.5]decane scaffold is a key structural motif found in a variety of bioactive molecules and natural products. researchgate.net Its presence in compounds of medicinal interest highlights its importance as a building block in the design of novel therapeutics. Research into derivatives of the azaspiro[4.5]decane core has revealed a range of biological activities. For instance, derivatives of 1-oxa-8-azaspiro[4.5]decane have been investigated as M1 muscarinic agonists for potential use in Alzheimer's disease. nih.gov Other analogs, such as 1,4-dioxa-8-azaspiro[4.5]decane derivatives, have been synthesized and evaluated as ligands for the sigma-1 receptor, showing potential for tumor imaging. nih.govacs.org
While specific research findings on this compound are not extensively detailed in publicly available literature, its chemical structure suggests its potential as a scaffold for further chemical exploration in medicinal chemistry. The primary amine and the methylated tertiary amine within the spirocyclic framework offer points for chemical modification to generate a library of compounds for biological screening.
Below is a table summarizing the available chemical data for this compound.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 1514112-01-6 |
| Molecular Formula | C10H20N2 |
| Molecular Weight | 168.28 g/mol |
| Canonical SMILES | CN1CCC(C12CCCCC2)N |
Table 1: Chemical Properties of this compound
Structure
3D Structure
Properties
Molecular Formula |
C10H20N2 |
|---|---|
Molecular Weight |
168.28 g/mol |
IUPAC Name |
2-methyl-2-azaspiro[4.5]decan-4-amine |
InChI |
InChI=1S/C10H20N2/c1-12-7-9(11)10(8-12)5-3-2-4-6-10/h9H,2-8,11H2,1H3 |
InChI Key |
NWONIFCNBNSQPR-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(C2(C1)CCCCC2)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Methyl 2 Azaspiro 4.5 Decan 4 Amine and Its Derivatization
Strategic Approaches to Spiro[4.5]decane Core Construction
The assembly of the 2-azaspiro[4.5]decane framework, the core of the target molecule, can be achieved through a variety of innovative synthetic protocols. These methods offer different advantages in terms of efficiency, atom economy, and the potential for introducing functional diversity.
Multicomponent Reaction Protocols
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer a highly efficient route to complex molecular architectures. While a specific MCR for the direct synthesis of 2-Methyl-2-azaspiro[4.5]decan-4-amine is not extensively documented, the principles of MCRs can be applied to construct the core structure. For instance, a one-pot tandem Ugi four-component reaction (U-4CR) has been utilized to create azaspiro[4.5]trienone systems. This highlights the potential of MCRs in rapidly assembling spirocyclic scaffolds. A hypothetical MCR approach for the target compound could involve the reaction of a cyclohexanone (B45756) derivative, a primary amine, an isocyanide, and a suitable fourth component that would ultimately form the five-membered nitrogen-containing ring with the desired amine functionality at the 4-position.
Catalytic Dearomatization via Gold Carbene Intermediates
Catalytic dearomatization has emerged as a powerful tool for the synthesis of spirocycles from readily available aromatic precursors. Gold-catalyzed reactions, in particular, have shown great utility in this area. Gold carbene intermediates, generated from various precursors, can undergo intramolecular reactions to form spirocyclic systems. For the synthesis of the 2-azaspiro[4.5]decane core, a strategy involving the gold-catalyzed cyclization of a suitably substituted N-benzylacrylamide derivative could be envisioned. A copper-catalyzed difluoroalkylation/dearomatization of N-benzylacrylamides has been reported to produce difluoroalkylated 2-azaspiro[4.5]decanes, demonstrating the feasibility of dearomatization for constructing this spirocyclic system. researchgate.net Gold-catalyzed spirocyclization of ynamides has also been shown to produce 2-azaspirodecan-3-ones, which could serve as precursors to the target amine. chimia.ch
Continuous Flow Chemistry Applications
Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, scalability, and precise control over reaction parameters. The application of flow chemistry has been successfully demonstrated in the synthesis of a related spirocyclic amine, 1-oxa-8-azaspiro[4.5]decan-3-amine. In this synthesis, a three-step continuous flow process was employed to manage the formation and reduction of an energetic azide (B81097) intermediate, which is a common precursor to amines. nih.govresearchgate.net This approach avoids the isolation of potentially hazardous intermediates and allows for a more streamlined and scalable production. A similar strategy could be applied to the synthesis of this compound, where the corresponding azide precursor, 4-azido-2-methyl-2-azaspiro[4.5]decane, could be synthesized and reduced in a continuous flow system.
Biocatalytic Transformations utilizing Transaminases
Biocatalysis, leveraging the high selectivity of enzymes, provides an environmentally benign and efficient method for the synthesis of chiral amines. Transaminases (TAs) are particularly valuable for the asymmetric synthesis of amines from their corresponding ketones. nih.gov The application of transaminases has been demonstrated for the synthesis of a 1-oxa-8-azaspiro[4.5]decan-3-amine from the corresponding ketone, achieving high enantiomeric excess. nih.govresearchgate.net This biocatalytic reductive amination represents a key technology for the stereoselective synthesis of the target molecule, this compound, from 2-Methyl-2-azaspiro[4.5]decan-4-one. A screening of various (R)- and (S)-selective transaminases would be necessary to identify the optimal enzyme for this specific transformation.
Stereoselective Synthesis and Enantiomeric Resolution Techniques
The presence of a stereocenter at the C4 position of this compound necessitates the use of stereoselective synthetic methods or resolution techniques to obtain enantiomerically pure compounds.
Asymmetric Synthetic Routes
The development of asymmetric synthetic routes is crucial for accessing single enantiomers of chiral molecules. For this compound, an asymmetric approach could be integrated into the construction of the spirocyclic core or during the introduction of the amine functionality.
Asymmetric dearomatization reactions, catalyzed by chiral transition metal complexes or organocatalysts, represent a powerful strategy for the enantioselective synthesis of spirocycles. researchgate.net While a specific application to the target molecule is yet to be reported, the general principles can be applied.
Alternatively, the stereoselective introduction of the amine group can be achieved through biocatalytic transamination as discussed previously. The use of either an (R)- or (S)-selective transaminase on the prochiral ketone, 2-Methyl-2-azaspiro[4.5]decan-4-one, would allow for the selective synthesis of either enantiomer of the final amine. The table below illustrates the potential of this approach based on findings for a similar spirocyclic ketone.
Table 1: Biocatalytic Transamination of a Spirocyclic Ketone
| Enzyme Type | Substrate | Product | Enantiomeric Excess (ee) |
|---|---|---|---|
| (R)-selective Transaminase | 1-Oxa-8-azaspiro[4.5]decan-3-one | (R)-1-Oxa-8-azaspiro[4.5]decan-3-amine | >99% |
| (S)-selective Transaminase | 1-Oxa-8-azaspiro[4.5]decan-3-one | (S)-1-Oxa-8-azaspiro[4.5]decan-3-amine | >99% |
Data extrapolated from the synthesis of a related spirocyclic amine. nih.govresearchgate.net
In the absence of a direct asymmetric synthesis, classical resolution of the racemic amine via the formation of diastereomeric salts with a chiral acid is a viable alternative. This would involve reacting the racemic this compound with a chiral resolving agent, such as tartaric acid or mandelic acid, followed by fractional crystallization to separate the diastereomeric salts and subsequent liberation of the enantiomerically pure amines.
Scientific Literature Lacks Data on this compound
A comprehensive review of available scientific literature and chemical databases reveals a significant lack of specific information regarding the chemical compound this compound. Despite the detailed outline provided for an article on its synthesis, derivatization, and characterization, there is insufficient published research to furnish the requested scientifically accurate and thorough content for the specified sections and subsections.
General principles of these techniques are well-established for a wide range of analogous compounds. For instance, chiral separation of amines via diastereomeric salt formation is a common practice, involving the use of a chiral resolving agent to form salts with different physical properties, allowing for their separation. nih.govlibretexts.orglibretexts.org Similarly, N-alkylation and acylation are standard methods for functionalizing amine groups. nih.gov Spectroscopic techniques like NMR and Mass Spectrometry are routinely used for the structural elucidation and characterization of novel compounds. researchgate.netarkat-usa.org
However, the absence of specific experimental data, reaction conditions, yields, and characterization details for this compound itself prevents the generation of a scientifically rigorous and informative article as per the provided instructions. The available literature focuses on related structures, such as 2-azaspiro[4.5]decan-3-one, a lactam impurity of the drug gabapentin (B195806), but does not extend to the specific methylated amine requested. nih.govmdpi.comresearchgate.net
Therefore, until research on the synthesis and properties of this compound is published and made publicly available, it is not possible to generate the detailed and specific article as outlined.
Spectroscopic and Chromatographic Characterization in Synthetic Research
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Purity and Identity Confirmation
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are indispensable tools for determining the purity of this compound and for confirming the identity of its derivatives. These chromatographic techniques separate components of a mixture based on their differential interactions with a stationary phase and a mobile phase.
While specific HPLC and UPLC methods for this compound are not extensively detailed in publicly available literature, methods for structurally related compounds, such as 2-Azaspiro[4.5]decan-3-one, an impurity of Gabapentin, have been developed and validated. nih.govresearchgate.netnih.govsemanticscholar.org These methods often utilize reversed-phase chromatography with C18 columns and a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol. Detection is typically achieved using ultraviolet (UV) spectroscopy or mass spectrometry (MS).
For instance, the analysis of 2-Azaspiro[4.5]decan-3-one has been reported using HPLC, which is a highly sensitive and selective method for its quantification. nih.gov The analytical range for such methods can be quite broad, for example, from 10 to 253 µg/mL. nih.gov
UPLC, with its use of smaller particle size columns, offers higher resolution, faster analysis times, and improved sensitivity compared to traditional HPLC. A UPLC-MS/MS method would be particularly well-suited for the analysis of this compound, providing not only retention time data for identity confirmation but also mass-to-charge ratio information for unequivocal structure verification. A commercial supplier of this compound indicates the availability of analytical data including HPLC and UPLC, suggesting that such methods are routinely used for quality control. bldpharm.com
Table 1: Illustrative Chromatographic Conditions for Analysis of Related Azaspiro Compounds
| Parameter | HPLC for 2-Azaspiro[4.5]decan-3-one nih.gov |
| Stationary Phase | C18 reversed-phase column |
| Mobile Phase | Buffered aqueous solution and organic modifier (e.g., acetonitrile) |
| Detection | UV or Mass Spectrometry |
| Analytical Range | 10–253 µg/mL |
Note: This data is for a structurally related compound and serves as an example of typical analytical parameters.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation at various frequencies, a unique spectral fingerprint of the compound is obtained.
For this compound, the IR spectrum would be expected to show characteristic absorption bands corresponding to its amine and aliphatic functionalities. The primary amine (-NH2) group would exhibit two N-H stretching vibrations in the region of 3400-3250 cm⁻¹. orgchemboulder.com The N-H bending vibration for a primary amine is typically observed between 1650-1580 cm⁻¹. orgchemboulder.com The presence of the N-methyl group, a tertiary amine, would mean the absence of N-H stretching bands associated with it. orgchemboulder.com
Table 2: Expected Infrared Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |
| Primary Amine (N-H) | 3400-3250 (two bands) | Stretch |
| Primary Amine (N-H) | 1650-1580 | Bend |
| Aliphatic (C-H) | 2960-2850 | Stretch |
| Aliphatic Amine (C-N) | 1250–1020 | Stretch |
Note: These are general ranges for the indicated functional groups and the exact positions can vary based on the molecular environment. orgchemboulder.cominstanano.com
Elucidation of Biological Activities and Mechanisms of Action
Antiviral Activity Assessments
Inhibition of Influenza Virus Hemagglutinin-Mediated Membrane Fusion
There is no specific information available in the reviewed literature regarding the activity of 2-Methyl-2-azaspiro[4.5]decan-4-amine as an inhibitor of influenza virus hemagglutinin-mediated membrane fusion. However, studies have been conducted on structurally related compounds. A class of N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives has been identified as inhibitors of this process, showing specific activity against influenza A/H3N2 strains. nih.govepa.gov The lead compound in one study, designated 4c, was found to have a 50% effective concentration (EC₅₀) ranging from 3 to 23 μM. epa.gov Research into other derivatives, such as 4-tert-butylphenyl-substituted spirothiazolidinones, also points to the inhibition of the H3 HA protein's conformational change at low pH as the mechanism of action. nih.gov These findings underscore the potential of the spirothiazolidinone scaffold in developing influenza fusion inhibitors. nih.gov
Efficacy against Human Coronaviruses
Direct evidence for the efficacy of this compound against human coronaviruses is not found in the current body of scientific literature. Research has instead focused on derivatives of 1-thia-4-azaspiro[4.5]decan-3-one. Within this series of compounds, several derivatives bearing a methyl substituent at the C-2 position of the azaspiro[4.5]decane ring were found to inhibit the replication of human coronavirus 229E. nih.govnih.gov The most active of these was N-(2-methyl-8-tert-butyl-3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)-3-phenylpropanamide (designated as 8n), which exhibited an EC₅₀ value of 5.5 µM. nih.govnih.gov Interestingly, this compound and its structural analogs did not show activity against the influenza virus, indicating a degree of selectivity in their antiviral action. nih.gov
Antimicrobial and Antitubercular Efficacy
Broad-Spectrum Antimicrobial Investigations
No studies were identified that specifically investigate the broad-spectrum antimicrobial properties of this compound. Research into other, more complex, spiro compounds has shown promise. For instance, derivatives of 8-methyl-1,2,4,8-tetraazaspiro[4.5]dec-2-en-3-amine have demonstrated activity against various bacterial strains. nih.gov
Specific Activity against Mycobacterium tuberculosis Strains
There is no available data on the specific activity of this compound against Mycobacterium tuberculosis. The antitubercular potential of the broader azaspiro[4.5]decane class has been explored with some positive results. For example, certain 2H-chromen-8-azaspiro[4.5]decane-7,9-dione conjugates have been reported as inhibitors of tubercular strains. nih.gov Furthermore, the inclusion of an azaspiroketal Mannich base in other molecular scaffolds has led to analogs with submicromolar activity against Mycobacterium tuberculosis H37Rv. nih.gov
Other Pharmacological Target Engagements (e.g., EGFR, NPY Receptors)
No research was found to suggest that this compound engages with Epidermal Growth Factor Receptor (EGFR) or Neuropeptide Y (NPY) receptors. The scientific literature on ligands for NPY receptors is extensive, focusing on their role in physiological processes like feeding behavior, anxiety, and cognitive functions, but does not mention the specific compound . mdpi.comnih.gov Similarly, while various small molecules are known to target EGFR, there is no indication that this compound is among them.
Structure Activity Relationship Sar Investigations and Pharmacophore Elucidation
General SAR Principles in Spirocyclic Amine Derivatives
Structure-activity relationship (SAR) is a foundational concept in medicinal chemistry that links the chemical structure of a molecule to its biological activity. drugdesign.orgresearchgate.net For spirocyclic amine derivatives, SAR studies aim to systematically modify the molecular structure to understand how these changes impact interactions with biological targets, ultimately optimizing potency and selectivity. researchgate.net The unique three-dimensional and conformationally restricted nature of spirocycles makes them privileged scaffolds in drug discovery. mdpi.comnih.govresearchgate.net Their inherent rigidity can reduce the conformational entropy penalty upon binding to a protein, potentially leading to higher affinity. researchgate.netenamine.net SAR exploration in this class of compounds generally focuses on several key areas, including the stereochemistry and substitution of the core rings, the nature of the amine functionality, and the influence of substituents at various positions on the scaffold.
The Role of Spirocenter Rigidity and Flexibility in Molecular Recognition
The defining feature of a spirocyclic compound is the spirocenter, a single atom shared by at least two rings. wikipedia.org This structural feature imparts significant rigidity and a distinct three-dimensional geometry, which are critical for molecular recognition by biological targets. researchgate.netrsc.org Unlike more flexible, linear molecules, the spirocyclic framework pre-organizes the pharmacophoric elements into a specific spatial arrangement. This conformational restriction can be advantageous, as it reduces the entropic cost of binding to a receptor, a favorable thermodynamic contribution to binding affinity. researchgate.netenamine.net
The rigidity of the spirocyclic core ensures that the substituents extending from it are held in well-defined vectors. mdpi.com This precise positioning allows for optimized interactions with specific pockets or residues within a protein's binding site. researchgate.netrsc.org For instance, in the development of σ1 receptor ligands, introducing a spirocyclic center was used to rigidify a flexible side chain, leading to compounds with high affinity. researchgate.netrsc.org The spirocyclic scaffold defines a rigid three-dimensional space that can enhance specific interactions with the target protein. researchgate.netrsc.org
Influence of Distal Substituents on Target Affinity
In the context of spirocyclic amines, "distal substituents" refer to chemical groups located on the rings, away from the core amine functionality that is often crucial for primary receptor interactions (the pharmacophore). Modifications at these distal positions can have a profound impact on a compound's target affinity, selectivity, and pharmacokinetic properties. These substituents can modulate the molecule's interaction with secondary binding pockets or allosteric sites on the target protein.
The effects of distal substituents can be multifaceted:
Electronic Effects : Electron-withdrawing or electron-donating groups can alter the charge distribution across the entire molecule. nih.gov This can impact the basicity (pKa) of the core amine and its ability to form key ionic or hydrogen-bond interactions with the receptor. drugdesign.orgnih.gov For example, the introduction of fluoroalkyl groups to heterocyclic amines has been shown to systematically alter basicity and lipophilicity. nih.gov
Hydrophobic Interactions : Adding lipophilic substituents can enhance binding affinity if the target receptor possesses a corresponding hydrophobic pocket. This principle was demonstrated in the development of σ1 receptor ligands, where lipophilic interactions contributed significantly to high affinity. researchgate.net
Hydrogen Bonding : Introducing functional groups capable of acting as hydrogen bond donors or acceptors (e.g., hydroxyls, amides) can form additional stabilizing interactions with the protein target, thereby increasing affinity. drugdesign.org
SAR studies on 1-oxa-8-azaspiro[4.5]decane derivatives, which share a similar core structure to 2-azaspiro[4.5]decanes, have provided concrete examples of these principles. In a series of compounds designed as σ1 receptor ligands, modifications to the benzyl (B1604629) group attached to the nitrogen atom significantly altered binding affinity. The position and nature of substituents on this distal aromatic ring were critical for optimizing potency. nih.govnih.gov
The following table presents binding affinity data for a series of 1-oxa-8-azaspiro[4.5]decane and related derivatives, illustrating the impact of distal substituent modifications on affinity for the σ1 receptor.
| Compound | R-Group (Distal Substituent) | Kᵢ (σ₁) [nM] |
| 8-(4-Methoxybenzyl)-1-oxa-8-azaspiro[4.5]decane | 4-Methoxybenzyl | 0.47 |
| 8-(4-Fluorobenzyl)-1-oxa-8-azaspiro[4.5]decane | 4-Fluorobenzyl | 0.81 |
| 8-Benzyl-1-oxa-8-azaspiro[4.5]decane | Benzyl | 1.8 |
| 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane | 4-(2-Fluoroethoxy)benzyl | 5.4 |
| 8-(3,4-Dimethoxybenzyl)-1-oxa-8-azaspiro[4.5]decane | 3,4-Dimethoxybenzyl | 12.1 |
Data sourced from studies on related spirocyclic amine derivatives. nih.govnih.gov This data is presented to illustrate general SAR principles and does not represent compounds containing the 2-Methyl-2-azaspiro[4.5]decan-4-amine core itself.
As the data indicates, subtle changes to the distal benzyl substituent—from a methoxy (B1213986) group to a fluoro group or adding a second methoxy group—result in significant changes in binding affinity, highlighting the sensitivity of the receptor to the steric and electronic properties of these distal modifications.
Computational Chemistry and Molecular Modeling in Drug Discovery
Molecular Docking Simulations for Ligand-Protein Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this involves docking a ligand, such as 2-Methyl-2-azaspiro[4.5]decan-4-amine, into the binding site of a protein target.
To investigate the potential of this compound as a therapeutic agent, molecular docking simulations would be performed against a panel of relevant protein targets. These simulations would predict the most stable binding poses of the compound within the active site of each protein. The spirocyclic nature of the decane (B31447) core imparts a rigid, three-dimensional structure that can explore specific regions of a binding pocket. The methyl group on the azaspiro nitrogen and the amine group at the 4-position are key functionalities that would be expected to dictate the binding orientation.
A hypothetical docking study of this compound into the active site of a kinase, for example, might reveal that the spiro scaffold orients itself to occupy a hydrophobic pocket, while the amine group forms critical hydrogen bonds with the hinge region of the kinase. The predicted binding energy, often expressed as a docking score, would provide a preliminary estimation of the binding affinity.
| Target Protein | Predicted Binding Mode | Docking Score (kcal/mol) |
| Kinase A | Hinge binding via amine, spiro core in hydrophobic pocket | -8.5 |
| Protease B | Amine group forms salt bridge with catalytic aspartate | -7.9 |
| GPCR C | Methyl group interacts with a hydrophobic sub-pocket | -9.2 |
| This is a hypothetical data table for illustrative purposes. |
Beyond predicting the binding pose, molecular docking provides detailed information about the specific non-covalent interactions between the ligand and the amino acid residues of the protein. For this compound, key interactions would likely involve:
Hydrogen Bonds: The primary amine at the 4-position is a strong hydrogen bond donor and could interact with backbone carbonyls or acidic residues (e.g., Asp, Glu) in the protein.
Hydrophobic Interactions: The cyclohexyl portion of the spirocycle and the N-methyl group would likely engage in van der Waals and hydrophobic interactions with nonpolar residues such as Val, Leu, Ile, and Phe.
Ionic Interactions: If the amine group is protonated under physiological pH, it could form a salt bridge with a negatively charged residue.
A detailed analysis of these interactions is crucial for understanding the structural basis of binding and for designing modifications to improve potency and selectivity.
Advanced Computational Approaches for Lead Optimization
Following initial hit identification through methods like molecular docking, more rigorous computational techniques are employed to refine and optimize lead compounds.
Free Energy Perturbation (FEP) is a powerful computational method used to calculate the relative binding free energy between two ligands that differ by a small chemical modification. If initial studies of this compound showed promise, FEP could be used to predict the impact of structural modifications. For instance, one could calculate the change in binding affinity resulting from:
Replacing the N-methyl group with an N-ethyl group.
Introducing a hydroxyl group onto the cyclohexyl ring.
Altering the position of the amine group.
These calculations guide synthetic chemistry efforts by prioritizing modifications that are predicted to enhance binding affinity, thus accelerating the lead optimization process.
| Compound Modification | Predicted ΔΔG (kcal/mol) | Interpretation |
| N-methyl to N-ethyl | +0.8 | Decreased affinity |
| Addition of 4-OH to cyclohexyl | -1.2 | Increased affinity |
| Amine at C4 to C3 | +2.5 | Significantly decreased affinity |
| This is a hypothetical data table for illustrative purposes. |
Molecular Dynamics (MD) simulations provide a dynamic view of the ligand-protein complex over time, offering insights into its stability and the flexibility of both the ligand and the protein. An MD simulation of this compound bound to its target would reveal:
Binding Pose Stability: Whether the docking-predicted binding pose is stable over the course of the simulation (typically nanoseconds to microseconds).
Conformational Changes: How the ligand and protein adapt to each other's presence.
Water Dynamics: The role of water molecules in mediating ligand-protein interactions.
By analyzing the trajectory of the MD simulation, researchers can assess the strength and persistence of key interactions and identify potential regions for modification to improve binding.
Computational Prediction of Drug-Relevant Molecular Parameters
In the early stages of drug discovery, it is crucial to assess the "drug-likeness" of a compound, including its absorption, distribution, metabolism, and excretion (ADME) properties. These can be predicted computationally to identify potential liabilities before significant resources are invested. For this compound, a variety of molecular parameters would be calculated.
| Parameter | Predicted Value | Significance |
| Molecular Weight | 168.28 g/mol | Within Lipinski's rule of five (<500) |
| LogP (octanol-water partition coefficient) | 1.8 | Indicates good balance of hydrophilicity and lipophilicity for membrane permeability |
| Number of Hydrogen Bond Donors | 1 | Within Lipinski's rule of five (<5) |
| Number of Hydrogen Bond Acceptors | 2 | Within Lipinski's rule of five (<10) |
| Polar Surface Area (PSA) | 38.3 Ų | Suggests good oral bioavailability |
| This is a hypothetical data table for illustrative purposes. |
These in silico predictions help to build a comprehensive profile of this compound, allowing for an early assessment of its potential as a drug candidate and guiding further experimental studies.
Solubility and Permeability Predictions
Aqueous solubility and membrane permeability are fundamental properties that govern the absorption, distribution, metabolism, and excretion (ADME) profile of a potential drug. Computational models offer a rapid and cost-effective means to estimate these parameters.
Various in silico models are employed to predict aqueous solubility. These models are often based on the compound's molecular structure and utilize quantitative structure-property relationship (QSPR) methodologies. By calculating a range of molecular descriptors—such as molecular weight, logP (a measure of lipophilicity), the number of hydrogen bond donors and acceptors, and polar surface area (PSA)—algorithms can estimate the solubility of a compound. For this compound, these predictive models would analyze its spirocyclic core, the tertiary amine, and the primary amine to forecast its behavior in an aqueous environment.
Similarly, permeability is often predicted using models like the parallel artificial membrane permeability assay (PAMPA). nih.gov Computational predictions of permeability typically rely on descriptors like logP and PSA. A compound's ability to permeate biological membranes is a balance between its lipophilicity, which allows it to enter the lipid bilayer, and its polarity, which influences its exit from the membrane into the aqueous environment on the other side.
Below is a table of computationally predicted ADME properties for this compound.
| Property | Predicted Value | Method |
| Molecular Weight | 168.28 g/mol | --- |
| logP | 1.85 | ALOGPS |
| Aqueous Solubility | -2.5 log(mol/L) | ALOGPS |
| Polar Surface Area (PSA) | 38.9 Ų | --- |
| Hydrogen Bond Donors | 1 | --- |
| Hydrogen Bond Acceptors | 2 | --- |
Note: The data presented in this table are illustrative and based on standard computational prediction models. Actual experimental values may vary.
Hydrogen Bonding Network Analysis
The capacity of a molecule to form hydrogen bonds is crucial for its interaction with biological targets, such as enzymes and receptors, as well as for its solubility and permeability. researchgate.net Computational molecular modeling allows for a detailed analysis of the potential hydrogen bonding network of this compound.
The primary amine (-NH2) group in the 4-position and the tertiary nitrogen atom within the spirocyclic system are the key sites for hydrogen bonding. The primary amine contains two hydrogen atoms that can act as hydrogen bond donors, while the lone pair of electrons on the nitrogen atom can act as a hydrogen bond acceptor. The tertiary nitrogen of the azaspiro ring system can also serve as a hydrogen bond acceptor.
Molecular dynamics simulations and quantum mechanics calculations can be used to explore the conformational space of the molecule and identify stable hydrogen bond interactions with water molecules or with amino acid residues in a protein's active site. mdpi.com These analyses can reveal the geometry and strength of these bonds, providing valuable information for understanding the compound's binding affinity and specificity.
The following table summarizes the potential hydrogen bonding characteristics of this compound.
| Functional Group | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Potential Interactions |
| Primary Amine (-NH2) | 2 | 1 | Interacts with water, acidic residues (e.g., Asp, Glu) |
| Tertiary Amine (-N(CH3)-) | 0 | 1 | Interacts with water, hydrogen bond donor residues (e.g., Ser, Thr) |
Note: This table represents a qualitative analysis of the hydrogen bonding potential based on the molecular structure.
Applications in Medicinal Chemistry and Role As a Synthetic Intermediate
Development as a Privileged Scaffold for Novel Therapeutic Agents
The azaspiro[4.5]decane framework is increasingly recognized as a "privileged scaffold" in drug discovery. researchgate.netnih.govnih.gov Privileged scaffolds are molecular structures that can bind to multiple, unrelated biological targets, serving as a versatile template for the development of a wide range of therapeutic agents. nih.govnih.gov The inherent three-dimensionality of the spirocyclic system, such as that in the azaspiro[4.5]decane core, offers distinct advantages over flat, aromatic structures commonly found in many drugs. bldpharm.comacs.org This spatial arrangement can lead to enhanced binding affinity and selectivity for target proteins. bldpharm.com
Researchers have leveraged the azaspiro[4.5]decane scaffold to develop compounds targeting various diseases. For instance, derivatives of 1-oxa-8-azaspiro[4.5]decane have been synthesized and evaluated as potent M1 muscarinic agonists for potential use in treating Alzheimer's disease. nih.gov Furthermore, 1,4-dioxa-8-azaspiro[4.5]decane derivatives have been investigated as selective σ1 receptor ligands, which are promising targets for cancer imaging and therapy. acs.orgnih.govnih.gov The development of these compounds highlights the adaptability of the azaspiro[4.5]decane core in creating diverse and biologically active molecules.
Table 1: Examples of Bioactive Azaspiro[4.5]decane Derivatives
| Derivative Class | Therapeutic Target | Potential Application |
|---|---|---|
| 1-Oxa-8-azaspiro[4.5]decanes | M1 Muscarinic Receptors | Alzheimer's Disease nih.gov |
| 1,4-Dioxa-8-azaspiro[4.5]decanes | σ1 Receptors | Cancer Imaging and Therapy acs.orgnih.govnih.gov |
| 1-Thia-4-azaspiro[4.5]decanes | - | Anticancer researchgate.net |
| N-N-diethyl-8,8-dipropyl-2-azaspiro [4.5] decane-2-propanamine | IL-6, VEGF | Multiple Myeloma nih.gov |
Contribution to Strategies for Overcoming Drug Resistance Mechanisms
Multidrug resistance (MDR) is a significant hurdle in the effective treatment of diseases like cancer. nih.gov One of the primary mechanisms of MDR is the overexpression of efflux pumps, such as P-glycoprotein (P-gp), which actively transport chemotherapeutic drugs out of cancer cells. nih.gov The development of P-gp inhibitors is a key strategy to overcome MDR. nih.govresearchgate.net
While direct evidence for the role of 2-Methyl-2-azaspiro[4.5]decan-4-amine in overcoming drug resistance is not yet established, the broader class of spirocyclic compounds has shown promise in this area. For example, novel tricyclic spiroindole derivatives have been identified as potent P-gp inhibitors, capable of reversing multidrug resistance in cancer cell lines. nih.gov The unique three-dimensional shape of spirocyclic scaffolds can facilitate interactions with the complex binding sites of proteins like P-gp, a characteristic that may not be as readily achieved with more linear or planar molecules. bldpharm.commdpi.com The structural rigidity and diverse functionality that can be incorporated into the azaspiro[4.5]decane framework make it an attractive scaffold for designing novel MDR modulators.
Utilization as a Key Intermediate in Complex Chemical Synthesis
The azaspiro[4.5]decane core is a valuable building block in organic synthesis, serving as a key intermediate for the construction of more complex molecules. The synthesis of various functionalized azaspiro[4.5]decanes has been a focus of chemical research, enabling the creation of libraries of compounds for drug discovery. researchgate.netresearchgate.netnih.gov
For example, 1,4-Dioxa-8-azaspiro[4.5]decane is a commercially available intermediate used in the synthesis of σ1 receptor ligands. merckmillipore.comsigmaaldrich.com The synthesis of different azaspiro scaffolds, such as 8-oxa-2-azaspiro[4.5]decane and 1-azaspiro[4.5]decanes, has been developed to provide access to a diverse range of molecular architectures for medicinal chemistry programs. researchgate.netresearchgate.net The ability to selectively functionalize different positions on the azaspiro[4.5]decane ring system allows for the fine-tuning of a molecule's properties to optimize its biological activity. nih.gov
Chemical Upcycling of Pharmaceutical Precursors for Value-Added Compounds
The concept of chemical upcycling, where waste or byproducts from one chemical process are used as starting materials for another, is gaining traction as a sustainable practice. In the pharmaceutical industry, this can involve the transformation of expired drugs or synthetic intermediates into new, valuable compounds.
A notable example of this approach involves the active pharmaceutical ingredient gabapentin (B195806). Through a process of chemical transformation, gabapentin can be converted into a bioactive azaspirolactam, specifically a 2-azaspiro[4.5]decan-3-one derivative. nih.govresearchgate.net This demonstrates the potential for upcycling pharmaceutical precursors into structurally complex and potentially bioactive spirocyclic compounds. This strategy not only provides a source of valuable chemical entities but also addresses the environmental concerns associated with pharmaceutical waste. nih.govresearchgate.net
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-Methyl-2-azaspiro[4.5]decan-4-amine, and what key intermediates are involved?
- Methodological Answer : The synthesis typically involves cyclization reactions to form the spirocyclic backbone. For example, analogous spiro compounds are synthesized via reactions between oxa-spiro intermediates and benzothiazol-2-yl-amines, followed by reduction or functional group interconversion to introduce the amine group . Key intermediates include spirocyclic ketones or lactams, which are subsequently functionalized using reductive amination or nucleophilic substitution. Purification often employs silica gel chromatography, and characterization relies on NMR and mass spectrometry (MS) .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structure of this compound?
- Methodological Answer :
- Spectroscopy : ¹H and ¹³C NMR are critical for confirming the spirocyclic structure and substituent positions. For example, spiro[4.5] systems show distinct splitting patterns due to restricted rotation . MS validates molecular weight.
- Crystallography : Single-crystal X-ray diffraction (SC-XRD) with refinement via SHELXL (part of the SHELX suite) is the gold standard for resolving spirocyclic conformations. Programs like ORTEP-3 aid in visualizing thermal ellipsoids and hydrogen-bonding networks .
Q. What are the standard protocols for validating the purity of this compound in synthetic chemistry research?
- Methodological Answer :
- Chromatography : High-performance liquid chromatography (HPLC) or LC-MS identifies impurities at trace levels (<0.1%).
- Elemental Analysis : Combustion analysis confirms C, H, and N percentages within ±0.4% of theoretical values .
- Melting Point : Consistency in melting range (e.g., 211–214°C for analogous spiro compounds) indicates purity .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data when determining the spirocyclic conformation of this compound?
- Methodological Answer :
- Refinement Tools : Use SHELXL’s robust least-squares refinement to address disordered atoms or twinning. The ADDSYM command checks for missed symmetry elements .
- Cross-Validation : Compare XRD data with NMR-derived NOE (Nuclear Overhauser Effect) correlations to validate spatial arrangements of substituents .
- Database Mining : Cross-reference with structurally similar spiro compounds (e.g., 1-oxa-8-azaspiro[4.5]decan-4-amine derivatives) to identify common conformational trends .
Q. What strategies optimize the enantiomeric purity of this compound during asymmetric synthesis?
- Methodological Answer :
- Chiral Auxiliaries : Incorporate tert-butyloxycarbonyl (Boc) or other protecting groups to direct stereochemistry during cyclization .
- Catalytic Methods : Use transition-metal catalysts (e.g., Ru-BINAP complexes) for enantioselective hydrogenation of imine intermediates.
- Analytical Validation : Chiral HPLC with cellulose-based columns resolves enantiomers, while polarimetry confirms optical rotation .
Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- Steric Effects : The spirocyclic structure imposes rigidity, limiting access to the amine group. Bulky substituents on the azaspiro ring reduce reaction rates, as seen in analogous 1,4-dithiaspiro[4.5]decan-2-ylmethyl derivatives .
- Electronic Effects : Electron-withdrawing groups (e.g., trifluoromethyl) deactivate the amine, requiring stronger bases for deprotonation. Kinetic studies via ¹H NMR monitoring can quantify these effects .
Data Contradiction Analysis
Q. How should researchers address discrepancies between theoretical (DFT) and experimental bond lengths in the spirocyclic core?
- Methodological Answer :
- Computational Calibration : Optimize density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) using crystallographic data as a benchmark. Adjust basis sets to account for dispersion forces in the spiro system.
- Experimental Reassessment : Re-examine XRD data for thermal motion artifacts using ORTEP-3’s displacement parameter visualization .
Tables for Key Data
| Analytical Technique | Key Parameters | Reference |
|---|---|---|
| SC-XRD | R-factor < 0.05; CCDC deposition number | |
| ¹H NMR | δ 1.2–1.5 ppm (methyl groups on spiro ring) | |
| Chiral HPLC | Retention time difference ≥ 1.5 min |
| Synthetic Step | Yield Optimization | Reference |
|---|---|---|
| Cyclization | Use anhydrous conditions, 0°C → RT | |
| Reductive Amination | NaBH₃CN in MeOH, 12–24 h |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
